molecular formula C7H14O2 B075166 2,2-Dimethylpentanoic acid CAS No. 1185-39-3

2,2-Dimethylpentanoic acid

Cat. No. B075166
CAS RN: 1185-39-3
M. Wt: 130.18 g/mol
InChI Key: ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-dimethylpentanoic acid and its derivatives can be achieved through various chemical processes. For instance, a related compound, 2,2-dimethylolpropanoic acid, was synthesized through a mixed aldol condensation and oxidation from formaldehyde and propaldehyde, using K2CO3 as a catalyst (Min, 2006). Another study explored the synthesis of 2,2-Dimethylol propionic acid, optimizing various factors such as condensation temperature and time, propionaldehyde-formaldehyde ratio, and oxidation conditions (Zhang & Liu, 2014).

Molecular Structure Analysis

Understanding the molecular structure of this compound is crucial for its application in various chemical processes. For instance, the study of stereochemistry in molecules similar to this compound, such as amino acids found in meteorites, provides insights into the asymmetric influence on organic chemical evolution (Cronin & Pizzarello, 1997).

Chemical Reactions and Properties

The chemical reactions involving this compound are diverse. A notable example is the transition-metal-free decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid for preparing C(CF3)Me2-containing heteroarenes, demonstrating the compound's utility in synthesizing complex organic structures (Liu et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, boiling and melting points, are important for its practical applications in various chemical processes. While specific studies on these properties were not identified, they are generally determinable through standard chemical analysis techniques.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are key to its use in synthetic chemistry. Research into similar compounds provides insights into the potential reactivity and applications of this compound in various chemical syntheses (Crich & Cai, 2007).

Scientific Research Applications

  • Astronomy and Organic Chemistry : It was found in the Murchison meteorite as 2-amino-2,3-dimethylpentanoic acid, indicating an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).

  • Pharmacology and Medicine : A derivative, 3-(6-methoxy-2-naphthyl)-2–2-dimethylpentanoic acid, demonstrated strong estrogenic activity and was studied for its biological effects (Sturnick & Gargill, 1952).

  • Environmental Chemistry : Gemfibrozil, a variant of 2,2-dimethylpentanoic acid, was studied for its reaction with chlorine in wastewater, forming chlorinated by-products (Krkošek et al., 2011).

  • Molecular Recognition : A study on 2,2-dimethylbutynoic acid with a pyridone terminus demonstrated its ability to form intermolecularly hydrogen-bonded dimers, offering insights into molecular recognition (Wash et al., 1997).

  • Organic Synthesis : The compound's derivative, 2,4-dihydroxy-2,4-dimethylpentanoic acid, was synthesized using thallous cyanide and acetone, showing potential in organic synthesis processes (Abu-Salem et al., 2008).

  • Asymmetric Synthesis : The first one-pot asymmetric synthesis of esters of 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid (Vallestril®) was developed, with potential biological significance (Hou & Meyers, 2000).

  • Lubricant Engineering : Esters of this compound and neopentylpolyols were explored as base fluids for synthetic lubricants for aircraft engines, showcasing its application in industrial chemistry (Chao et al., 1979).

  • Pharmaceutical Chemistry : The compound was used to study the synthesis of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, demonstrating its role in preparing radiopharmaceuticals (Sieving, 1987).

Safety and Hazards

2,2-Dimethylpentanoic acid is classified as a skin corrosive/irritant. It causes severe skin burns and eye damage . Personal protective equipment should be used when handling this compound, and it should not be allowed to enter drains .

properties

IUPAC Name

2,2-dimethylpentanoic acid
Source PubChem
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InChI

InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70152141
Record name 2,2-Dimethylvaleric acid
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Molecular Weight

130.18 g/mol
Source PubChem
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CAS RN

1185-39-3
Record name 2,2-Dimethylpentanoic acid
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Record name 2,2-Dimethylvaleric acid
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Record name 2,2-Dimethylpentanoic acid
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Record name 2,2-DIMETHYLVALERIC ACID
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Synthesis routes and methods

Procedure details

A 240 ml (285 mmol) portion of a solution of t-butyllithium in pentane (1.18 M) was added dropwise to a solution of 42 ml (290 mmol) of diisopropylamine in 300 ml of dry tetrahydrofuran while it was stirred with -5° bath cooling under argon. A 12.7 ml (135 mmol) portion of 2-methylpropionic acid in 15 ml of dry tetrahydrofuran was then added dropwise to the reaction mixture. A 14.3 ml (140 mmol) portion of n-propyliodide was then added dropwise to the reaction mixture as stirring was continued with ice bath cooling. The resultant mixture was stirred two hours without cooling and then acidified by the slow addition of 10% hydrochloric acid. The resultant mixture was extracted several times with ether and the combined extracts were washed with brine, dried (Na2SO4) and evaporated in vacuo to yield 16.3 g of 2,2-dimethylpentanoic acid, having the following spectral characteristics: nmr (CDCl3)δ0.94 (3H, t, J=8.5 Hz), 1.20 (6H, s), 1.2-1.8 (4H, m) and 11.3 ppm (1H, broad s); ir (CHCl3) 860, 945, 1185, 1240, 1290, 1310, 1370, 1410, 1480, 1700 and 2400-3400 cm-1 (broad).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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